2-Pyridinecarbothioamide, N-(3-methylphenyl)-
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Overview
Description
2-Pyridinecarbothioamide, N-(3-methylphenyl)- is a chemical compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a pyridine ring attached to a carbothioamide group, which is further substituted with a 3-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbothioamide, N-(3-methylphenyl)- typically involves the reaction of 2-pyridinecarbothioamide with 3-methylphenyl isocyanate. The reaction is carried out under an inert atmosphere using dry solvents to prevent any unwanted side reactions. Common solvents used in this synthesis include methanol and dichloromethane, which are dried using standard procedures .
Industrial Production Methods
While specific industrial production methods for 2-Pyridinecarbothioamide, N-(3-methylphenyl)- are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarbothioamide, N-(3-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-Pyridinecarbothioamide, N-(3-methylphenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Pyridinecarbothioamide, N-(3-methylphenyl)- involves its interaction with biological targets, such as histone proteins. The compound forms adducts at histidine side chains on the nucleosome surface and within the nucleosome core, interfering with chromatin activity. Additionally, ligand-based S → O exchange allows for dual-mode action by targeting DNA .
Comparison with Similar Compounds
2-Pyridinecarbothioamide, N-(3-methylphenyl)- can be compared with other pyridinecarbothioamides, such as:
- N-phenyl-2-pyridinecarbothioamide
- N-(4-hydroxyphenyl)-2-pyridinecarbothioamide
- N-(4-fluorophenyl)-2-pyridinecarbothioamide
- N-(2,4,6-trimethylphenyl)-2-pyridinecarbothioamide
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. For example, the presence of different substituents on the phenyl ring can alter the lipophilicity and steric demand, affecting their efficacy as anticancer agents .
Properties
IUPAC Name |
N-(3-methylphenyl)pyridine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2S/c1-10-5-4-6-11(9-10)15-13(16)12-7-2-3-8-14-12/h2-9H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUXHAPDFSIUMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30355353 |
Source
|
Record name | 2-Pyridinecarbothioamide, N-(3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33262-64-5 |
Source
|
Record name | 2-Pyridinecarbothioamide, N-(3-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30355353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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